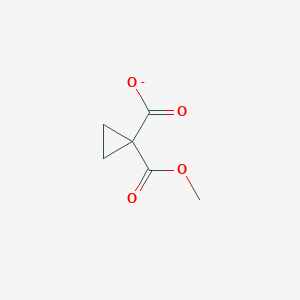
Monomethyl cyclopropane-1,1-dicarboxylate
Cat. No. B8694083
M. Wt: 143.12 g/mol
InChI Key: IZYOHLOUZVEIOS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US06943184B2
Procedure details


1.45 liters of 1N sodium hydroxide solution are added to a solution, cooled to 5° C., of 1.45 ml of methyl 1,1-cyclopropanedicarboxylate in 2.5 liters of methanol. After stirring for 4 days at ambient temperature, the mixture is three-quarters concentrated, extracted with ether and then treated in customary manner, allowing the expected product to be isolated.



Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[C:3]1([C:10]([O-:12])=[O:11])([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4]1>CO>[CH3:9][O:8][C:6]([C:3]1([C:10]([OH:12])=[O:11])[CH2:5][CH2:4]1)=[O:7] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.45 L
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
1.45 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)(C(=O)OC)C(=O)[O-]
|
|
Name
|
|
|
Quantity
|
2.5 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 4 days at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated in customary manner
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be isolated
|
Outcomes


Product
Details
Reaction Time |
4 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)C1(CC1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
